N-tert-Butoxycarbonyl Amoxapine-d8
Overview
Description
N-tert-Butoxycarbonyl Amoxapine-d8 is a deuterated derivative of N-tert-Butoxycarbonyl Amoxapine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the behavior and metabolism of amoxapine and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8 involves several steps:
Starting Material: The synthesis begins with the preparation of amoxapine, a tricyclic antidepressant.
Deuteration: The hydrogen atoms in the amoxapine molecule are replaced with deuterium. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection: The amoxapine-d8 is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of amoxapine are synthesized and deuterated using efficient catalytic exchange methods.
Protection and Purification: The Boc protection and purification steps are scaled up using industrial equipment, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl Amoxapine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of amoxapine.
Reduction: Formation of reduced derivatives of amoxapine.
Substitution: Formation of substituted amoxapine derivatives with different functional groups.
Scientific Research Applications
N-tert-Butoxycarbonyl Amoxapine-d8 has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of amoxapine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the behavior of amoxapine derivatives.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify amoxapine and its metabolites.
Biological Research: Helps in understanding the biological pathways and mechanisms of action of amoxapine.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl Amoxapine-d8 is similar to that of amoxapine. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain, thereby increasing their levels and improving mood. The Boc group provides stability to the molecule, allowing it to be used in various experimental conditions without degradation.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl Amoxapine-d8 can be compared with other deuterated and non-deuterated derivatives of amoxapine:
Amoxapine: The parent compound, used as an antidepressant.
Amoxapine-d8: A deuterated derivative without the Boc protection.
N-tert-Butoxycarbonyl Amoxapine: The non-deuterated version with Boc protection.
Uniqueness
This compound is unique due to its combination of deuteration and Boc protection, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.
Similar Compounds
- Amoxapine
- Amoxapine-d8
- N-tert-Butoxycarbonyl Amoxapine
Properties
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-BGKXKQMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747245 | |
Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-71-0 | |
Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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